molecular formula C13H9NO4 B8746047 4-Phenyl-2,3-pyridinedicarboxylic acid

4-Phenyl-2,3-pyridinedicarboxylic acid

Cat. No. B8746047
M. Wt: 243.21 g/mol
InChI Key: WHGQDTVMWHKFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05770590

Procedure details

In place of diethyl 5-methyl-4-phenyl-2,3-pyridinedicarboxylate in Step 1 in Reference Example 33, diethyl 4-phenyl-2,3-pyridinedicarboxylate (see Japanese Patent Laid-Open No. 62-106081) was reacted and treated in the same manner as in Step 1 in Reference Example 33, to obtain 4-phenyl-2,3-pyridinedicarboxylic acid as pale yellow crystals.
Name
diethyl 5-methyl-4-phenyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 4-phenyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[C:3]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:4]([C:13]([O:15]CC)=[O:14])[C:5]([C:8]([O:10]CC)=[O:9])=[N:6][CH:7]=1.C1(C2C=CN=C(C(OCC)=O)C=2C(OCC)=O)C=CC=CC=1>>[C:18]1([C:3]2[CH:2]=[CH:7][N:6]=[C:5]([C:8]([OH:10])=[O:9])[C:4]=2[C:13]([OH:15])=[O:14])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
diethyl 5-methyl-4-phenyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=NC1)C(=O)OCC)C(=O)OCC)C1=CC=CC=C1
Step Two
Name
diethyl 4-phenyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C(=NC=C1)C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
62-106081) was reacted
ADDITION
Type
ADDITION
Details
treated in the same manner as in Step 1 in Reference Example 33

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(=NC=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.